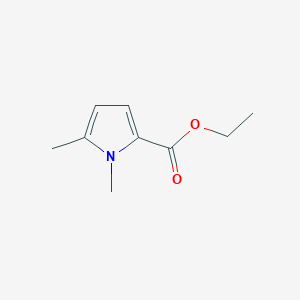
ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate, also known as ethyl 2-(1,5-dimethyl-1H-pyrrol-2-yl)acetate, is an organic compound with a unique pyrrole structure. It has the molecular formula C9H13NO2 .
Synthesis Analysis
The synthesis of similar compounds often involves the use of β-ketothioamides and ethyl cyanoacetate as substrates, with lipase serving as a catalyst . Another method involves the Knorr’s reaction and the production of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate; alkylation with ethyl chloroacetate by K2CO3 in dimethylformamide producing the related N-ethyl carboxylate pyrrole .Molecular Structure Analysis
The molecular structure of ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate can be represented by the SMILES stringCCOC(=O)c1ccc[nH]1 . The InChI key is PAEYAKGINDQUCT-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
Ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate is a solid compound . Its molecular weight is 167.2050 .Applications De Recherche Scientifique
Non-Linear Optical Materials
Ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate derivatives have been explored for their potential as non-linear optical (NLO) materials. For instance, the derivative ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrates significant first hyperpolarizability, indicating its suitability for NLO applications (Singh, Rawat, & Sahu, 2014).
Synthesis of Heterocyclic Compounds
These compounds are also valuable for synthesizing a range of heterocyclic compounds. For example, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is prone to nucleophilic attack, facilitating the formation of various heterocycles like oxirane, oxazoles, and pyrazoles (Singh, Rawat, & Sahu, 2014).
Spectroscopic and Structural Studies
These compounds are extensively studied using spectroscopy for structural analysis. Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, for example, has been characterized and analyzed through various spectroscopic methods, providing insights into its molecular structure and interactions (Singh et al., 2013).
Quantum Chemical Calculations
Quantum chemical calculations, such as density functional theory (DFT) and Atoms in Molecules (AIM) theory, have been employed to understand the properties and interactions of these compounds. These studies reveal intricate details about their molecular structure, stability, and reactivity (Singh et al., 2013).
Chemosensor Applications
Some derivatives of ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate, like ethyl 5-(isonicotinoylimino)methyl-2,4-dimethyl-pyrrole-3-carboxylate, have been synthesized and characterized as chemosensors. These compounds can act as fluorescent sensors for metal ions like Zn2+ and Cu2+ and have potential applications in monitoring intracellular metal ions (Yang et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 1,5-dimethylpyrrole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-4-12-9(11)8-6-5-7(2)10(8)3/h5-6H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXGCQCHUPPQBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

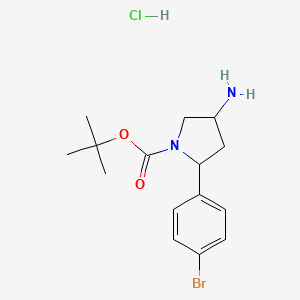
![N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2405872.png)
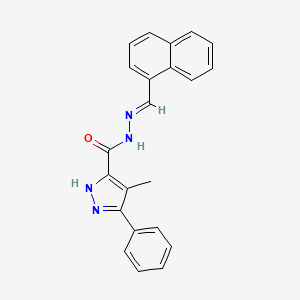
![N-(2-chlorobenzyl)-6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)
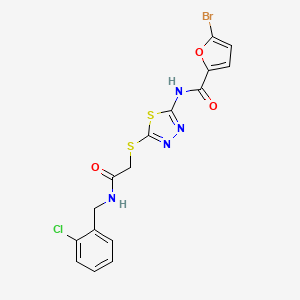
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2405879.png)
![N-(1-cyanocyclopentyl)-2-(4-cyclopropyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B2405880.png)

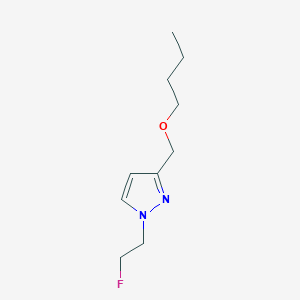
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2405883.png)


![Tert-butyl N-[[8-[(2-chloroacetyl)amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2405888.png)
